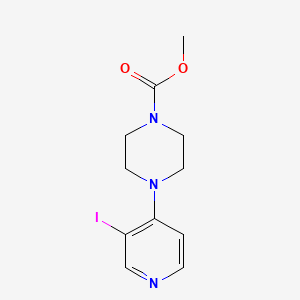

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate

Description

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate is a piperazine derivative featuring a methyl carboxylate ester at the 1-position and a 3-iodopyridin-4-yl substituent at the 4-position of the piperazine ring.

Properties

IUPAC Name |

methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN3O2/c1-17-11(16)15-6-4-14(5-7-15)10-2-3-13-8-9(10)12/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFENOCXCEJYUNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=C(C=NC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate typically involves the following steps:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.

Ugi reaction: This multicomponent reaction is used to form the piperazine ring by reacting isocyanides, aldehydes, amines, and carboxylic acids.

Ring opening of aziridines: Aziridines are opened under the action of N-nucleophiles to form piperazine derivatives.

Chemical Reactions Analysis

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Scientific Research Applications

Research indicates that Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate exhibits a range of biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Inhibition of Protein Kinases

Protein kinases are critical targets in cancer therapy. The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways.

Case Study : A study demonstrated that similar piperazine derivatives exhibited potent inhibition of the MPS1 kinase, which is involved in mitotic regulation. The compound's IC50 values were reported in the low micromolar range, indicating significant potency against cancer cell lines .

Neuropharmacological Applications

The modulation of neurotransmitter systems is another promising application area. Compounds with similar structures have been explored for their potential use in treating neurological disorders.

Case Study : Research into M4 muscarinic acetylcholine receptor modulators indicates that derivatives can reverse hyperdopaminergic behaviors, suggesting potential applications for conditions like schizophrenia and Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Substituent | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| 3-Iodopyridine | Kinase inhibition | 0.12 | Enhances binding affinity to target kinases |

| Piperazine | Structural stability | - | Essential for maintaining bioactivity |

| Carboxylate group | Solubility | - | Improves pharmacokinetic properties |

Pharmacological Applications

The compound's diverse biological activities suggest various pharmacological applications:

Cancer Therapy

Due to its kinase inhibition properties, this compound shows promise as a potential anticancer agent. Its ability to selectively target cancer pathways could lead to new treatment options with fewer side effects compared to traditional chemotherapies.

Treatment of Neurological Disorders

The modulation of neurotransmitter receptors positions this compound as a candidate for developing therapies aimed at neurodegenerative diseases and psychiatric conditions. Its selective action may provide a therapeutic advantage in managing symptoms associated with these disorders.

Mechanism of Action

The mechanism of action of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Analogues

Key Observations:

- Iodine vs. Halogen Substituents: The 3-iodo group in the target compound may confer stronger van der Waals interactions compared to fluorine or chlorine in analogues like GR-89,696 or Omecamtiv mecarbil . Iodine’s larger atomic radius could enhance binding to hydrophobic pockets in proteins or nucleic acids.

- Ester Group Stability: Methyl esters (as in the target compound) are generally more hydrolytically labile than tert-butyl esters (e.g., compounds in ). However, tert-butyl esters in compounds like 1a/1b degrade under acidic gastric conditions, suggesting methyl esters might offer better stability in such environments .

Stability and Degradation

Receptor Binding and Selectivity

- Opioid Receptor Affinity: GR-89,696 analogues demonstrate nanomolar affinity for κ-opioid receptors due to dichlorophenylacetyl and pyrrolidinylmethyl groups .

- Cardiac Activity: Omecamtiv mecarbil’s fluorophenyl and ureido groups enhance binding to cardiac myosin, improving contractility .

Biological Activity

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a piperazine ring substituted with a pyridine moiety containing an iodine atom. This structural configuration allows for unique interactions with biological targets, influencing various biochemical pathways.

The primary mechanism of action involves the compound's ability to bind to specific proteins and enzymes, thereby affecting their activity. This binding can lead to modulation of various signaling pathways, which may result in therapeutic effects or toxicity depending on the target and context of use.

Biological Activity

1. Anticancer Properties:

Research indicates that this compound exhibits potential anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies involving in vitro assays demonstrated that this compound effectively reduced cell viability in breast cancer cell lines, highlighting its potential as a chemotherapeutic agent .

2. Neuropharmacological Effects:

The compound has also been investigated for its neuropharmacological effects. It appears to interact with muscarinic acetylcholine receptors, which are implicated in various neurological disorders. The modulation of these receptors may provide avenues for treating conditions such as Alzheimer's disease and schizophrenia .

3. Antimicrobial Activity:

In addition to its anticancer and neuropharmacological effects, preliminary studies suggest that this compound possesses antimicrobial properties. It has shown activity against several bacterial strains, indicating its potential as a lead compound in antibiotic development .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound significantly reduced cell proliferation with an IC50 value in the low micromolar range. Further mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .

Case Study: Neuropharmacological Effects

A separate investigation focused on the compound's interaction with muscarinic acetylcholine receptors (mAChRs). In vitro assays demonstrated that it acted as a positive allosteric modulator at M4 mAChRs, enhancing receptor signaling without directly activating the receptor itself. This modulation could potentially reverse cognitive deficits observed in neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate, and what critical parameters influence yield?

The synthesis typically involves coupling a piperazine-carboxylate precursor with a functionalized pyridine derivative. Key steps include:

- Nucleophilic substitution : Reacting iodopyridine with piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the C-N bond .

- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines, followed by acidic cleavage (e.g., TFA) .

- Optimization : Reaction temperature (40–70°C), solvent polarity (THF, DMSO), and coupling agents (EDC/HOAt) significantly impact yields .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for verifying iodopyridine and piperazine ring geometries .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key peaks: ~8.2 ppm (pyridine-H), ~3.5–4.0 ppm (piperazine-CH₂), and ~170 ppm (ester carbonyl) .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .

Q. What are the primary stability concerns during storage and handling?

- Hygroscopicity : The iodopyridine moiety may absorb moisture, requiring anhydrous storage (desiccator, argon atmosphere) .

- Thermal decomposition : Avoid temperatures >100°C; DSC/TGA analysis can identify degradation onset .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?

Q. What strategies optimize the compound’s solubility for in vitro biological assays without altering activity?

- Co-solvent systems : Use DMSO (≤5% v/v) with aqueous buffers (PBS, pH 7.4) .

- Derivatization : Introduce polar groups (e.g., hydroxyls) via ester hydrolysis or amide formation while preserving the iodopyridine core .

Q. How does the iodine atom influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Transmetalation efficiency : The 3-iodo group on pyridine acts as a superior leaving group compared to bromo/chloro analogs, enabling Pd-catalyzed couplings (e.g., with aryl boronic acids) .

- Side reactions : Monitor for protodeiodination under basic conditions; use Pd(OAc)₂/XPhos catalysts at 80–100°C to minimize byproducts .

Q. What computational methods predict binding affinities of this compound to biological targets (e.g., kinases)?

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., phosphoglycerate dehydrogenase) to model piperazine-iodopyridine interactions .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between enzymatic inhibition data and cellular activity assays?

Q. Why might NMR spectra show unexpected splitting patterns for the piperazine protons?

- Dynamic effects : Piperazine rings exhibit chair-flipping at room temperature; low-temperature NMR (e.g., –40°C in CD₂Cl₂) can resolve conformers .

- Paramagnetic impurities : Filter samples through Chelex resin to remove trace metals causing line broadening .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent | DMF or THF | ↑ solubility |

| Temperature | 50–70°C | ↑ reaction rate |

| Coupling agent | EDC/HOAt | ↑ efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.